OXi8007

Catalog No.
S548144
CAS No.
288847-41-6
M.F
C26H24NNa2O10P
M. Wt
587.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
OXi8007

CAS Number

288847-41-6

Product Name

OXi8007

IUPAC Name

disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate

Molecular Formula

C26H24NNa2O10P

Molecular Weight

587.4 g/mol

InChI

InChI=1S/C26H26NO10P.2Na/c1-32-16-7-8-17-18(13-16)27-24(14-6-9-19(33-2)20(10-14)37-38(29,30)31)23(17)25(28)15-11-21(34-3)26(36-5)22(12-15)35-4;;/h6-13,27H,1-5H3,(H2,29,30,31);;/q;2*+1/p-2

InChI Key

GQIZTUAJGVBAFG-UHFFFAOYSA-L

SMILES

COC1=CC2=C(C=C1)C(=C(N2)C3=CC(=C(C=C3)OC)OP(=O)([O-])[O-])C(=O)C4=CC(=C(C(=C4)OC)OC)OC.[Na+].[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

OXi8007; OXi-8007; OXi 8007.

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C3=CC(=C(C=C3)OC)OP(=O)([O-])[O-])C(=O)C4=CC(=C(C(=C4)OC)OC)OC.[Na+].[Na+]

Description

The exact mass of the compound sodium 2-methoxy-5-(6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl)phenyl phosphate is 543.12943 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

OXi8007 is a water-soluble phosphate prodrug derived from the indole-based compound OXi8006, specifically a 2-aryl-3-aroyl indole. It has been synthesized to enhance the therapeutic properties of its parent compound, particularly in the context of cancer treatment. OXi8007 exhibits significant cytotoxicity against various human cancer cell lines, demonstrating a growth inhibition concentration (GI50) of approximately 36 nM against DU-145 prostate cancer cells . This compound is characterized by its ability to disrupt tumor vasculature, which is crucial for inhibiting tumor growth and metastasis.

, primarily focusing on the formation of the phosphate group that enhances its solubility and bioavailability. The process typically includes:

  • Friedel-Crafts Benzoylation: This reaction introduces the aryl and acyl groups into the indole structure, forming the core framework of OXi8007.
  • Phosphorylation: The introduction of a phosphate group converts OXi8006 into OXi8007, significantly improving its water solubility and pharmacokinetic properties .

The resulting compound retains the structural integrity necessary for its biological activity while allowing for more efficient cellular uptake.

The biological activity of OXi8007 has been extensively studied, revealing its potential as a vascular disrupting agent (VDA). Notable findings include:

  • Cytotoxicity: OXi8007 shows strong cytotoxic effects against various cancer cell lines, including prostate and breast cancer models.
  • Tubulin Inhibition: It acts as an inhibitor of tubulin polymerization, which is essential for cancer cell division and proliferation. The inhibition constant (IC50) for tubulin assembly is reported to be around 4.2 µM .
  • Vascular Disruption: Preliminary studies indicate that OXi8007 interferes with tumor vasculature in vivo, suggesting its utility in targeting solid tumors by cutting off their blood supply .

The synthesis of OXi8007 follows a multi-step process that includes:

  • Preparation of Intermediate Compounds: Starting from readily available indole derivatives, the initial steps involve protecting groups to facilitate subsequent reactions.
  • Benzoylation Reaction: The introduction of aromatic and acyl groups through Friedel-Crafts reactions.
  • Phosphate Group Addition: The final step involves converting the indole derivative into its phosphate prodrug form using phosphoric acid derivatives to enhance solubility and bioactivity .

This synthetic pathway ensures high yields and purity of the final product.

OXi8007 has promising applications in oncology due to its unique mechanisms of action:

  • Cancer Treatment: As a VDA, it could be utilized in combination therapies to enhance the efficacy of existing chemotherapeutic agents by targeting tumor vasculature.
  • Research Tool: It serves as a model compound for studying tubulin dynamics and vascular disruption in cancer biology .

Several compounds share structural similarities with OXi8007, particularly those within the class of vascular disrupting agents. Below are some notable examples:

Compound NameStructure TypeUnique Features
Combretastatin A4Natural ProductKnown for potent VDA activity; used in clinical trials.
CA4P (Combretastatin A4 Phosphate)ProdrugWater-soluble form enhancing bioavailability.
OXi8006Parent CompoundStrong inhibitor of tubulin assembly; less soluble than OXi8007.
ZD6126Synthetic VDATargets tumor vasculature but has different pharmacokinetics.

Uniqueness of OXi8007

OXi8007 stands out due to its enhanced water solubility compared to its parent compound OXi8006 and other similar agents like Combretastatin A4. This property potentially allows for better systemic delivery and efficacy in treating solid tumors while minimizing adverse effects associated with traditional chemotherapeutics.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

587.09332152 g/mol

Monoisotopic Mass

587.09332152 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZQZ82V8ER6

Dates

Modify: 2024-02-18
1: Hadimani MB, Macdonough MT, Ghatak A, Strecker TE, Lopez R, Sriram M, Nguyen BL, Hall JJ, Kessler RJ, Shirali AR, Liu L, Garner CM, Pettit GR, Hamel E, Chaplin DJ, Mason RP, Trawick ML, Pinney KG. Synthesis of a 2-aryl-3-aroyl indole salt (OXi8007) resembling combretastatin A-4 with application as a vascular disrupting agent. J Nat Prod. 2013 Sep 27;76(9):1668-78. doi: 10.1021/np400374w.  Epub 2013 Sep 9. PubMed PMID: 24016002.

Explore Compound Types